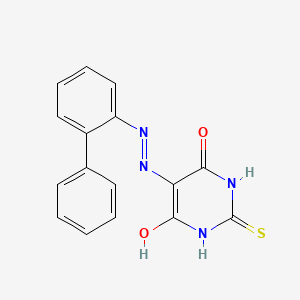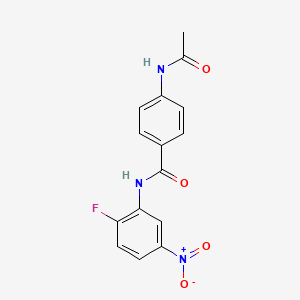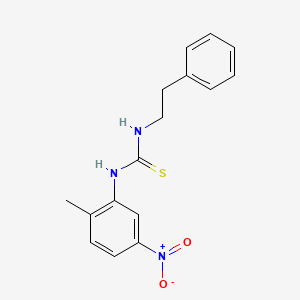![molecular formula C20H23ClN2O3S B5731235 N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is an antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes. CB-1 antagonists have been studied extensively due to their potential therapeutic applications in several medical conditions.
Wirkmechanismus
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist works by blocking the binding of endocannabinoids to the this compound receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in appetite, food intake, and body weight, making it a potential therapeutic agent for obesity and related metabolic disorders. This compound antagonist has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. It reduces appetite and food intake by blocking the this compound receptor in the hypothalamus, which regulates hunger and satiety. This compound antagonist also improves glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, this compound antagonist has been shown to reduce pain and inflammation by blocking the this compound receptor in the peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist is a potent and selective antagonist of the this compound receptor, making it an ideal tool for studying the physiological and pathological functions of the endocannabinoid system. However, its lipophilic nature and poor solubility in water can pose challenges in its formulation and administration. Additionally, its potential off-target effects on other receptors and enzymes should be carefully evaluated in laboratory experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist research. One potential direction is the development of this compound antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the exploration of this compound antagonists in combination with other therapeutic agents for the treatment of complex medical conditions. Additionally, the role of this compound antagonist in regulating the gut-brain axis and its potential therapeutic applications in gut-related disorders should be further investigated.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist involves the reaction of 4-(1-piperidinylcarbonyl)phenylmethanesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields this compound antagonist as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been extensively studied for its potential therapeutic applications in several medical conditions, including obesity, diabetes, addiction, and pain management. This compound antagonists have shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate their efficacy and safety.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(15-17-7-3-4-8-19(17)21)18-11-9-16(10-12-18)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDNISFENWMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)